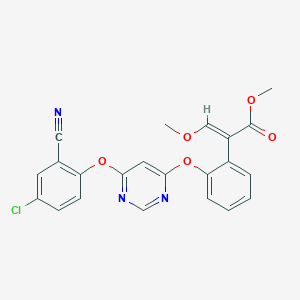

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a pyrimidine ring, a cyanophenoxy group, and a methoxyacrylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-cyanophenol with 6-chloropyrimidine in the presence of a base to form an intermediate. This intermediate is then reacted with methyl 3-methoxyacrylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals, such as fungicides.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Azoxystrobin: A well-known fungicide with a similar methoxyacrylate structure.

Pyraclostrobin: Another fungicide with a related chemical structure.

Uniqueness

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate, commonly known as azoxystrobin, is a synthetic compound that exhibits significant biological activity, particularly as a fungicide. Its complex structure includes a methoxyacrylate core, a pyrimidine moiety, and a chloro-cyanophenyl substituent, which contribute to its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of azoxystrobin is C22H16ClN3O5. The compound's structure can be dissected into three primary components:

- Methoxyacrylate Core : This component is crucial for its reactivity and biological interactions.

- Pyrimidine Ring : Known for its role in biological systems, the pyrimidine moiety may interact with various biological targets.

- Chloro-Cyanophenyl Group : This substituent enhances the compound's lipophilicity and may influence its binding affinity to enzymes or receptors.

Azoxystrobin functions primarily as a strobilurin fungicide , acting by inhibiting mitochondrial respiration in fungi. It interferes with the electron transport chain, specifically targeting the cytochrome bc1 complex (complex III), which leads to the disruption of ATP synthesis and ultimately results in fungal cell death. This mechanism not only makes it effective against a wide range of fungal pathogens but also suggests potential applications in treating other diseases where mitochondrial dysfunction is implicated.

Antifungal Activity

Research has demonstrated that azoxystrobin exhibits broad-spectrum antifungal activity against various plant pathogens. The following table summarizes its efficacy against selected fungal species:

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Botrytis cinerea | 0.1 - 1.0 µg/mL |

| Fusarium graminearum | 0.5 - 5.0 µg/mL |

| Rhizoctonia solani | 0.2 - 2.0 µg/mL |

| Sclerotinia sclerotiorum | 0.05 - 0.5 µg/mL |

These values indicate that azoxystrobin is effective at low concentrations, making it a potent agent for agricultural applications.

Case Studies

- Field Trials on Crop Protection : A series of field trials conducted on vineyards showed that azoxystrobin significantly reduced the incidence of powdery mildew (Erysiphe necator), leading to improved grape yield and quality.

- Soil Degradation Studies : Research examining the degradation of azoxystrobin in soil revealed that organic amendments could enhance its sorption and reduce leaching, thereby improving its efficacy while minimizing environmental impact .

Safety and Environmental Impact

While azoxystrobin is effective as a fungicide, concerns regarding its environmental persistence and potential toxicity to non-target organisms have been raised. Studies indicate that azoxystrobin can remain in soil for extended periods, necessitating careful management to mitigate ecological risks.

Properties

CAS No. |

131860-80-5 |

|---|---|

Molecular Formula |

C22H16ClN3O5 |

Molecular Weight |

437.8 g/mol |

IUPAC Name |

methyl (E)-2-[2-[6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H16ClN3O5/c1-28-12-17(22(27)29-2)16-5-3-4-6-19(16)31-21-10-20(25-13-26-21)30-18-8-7-15(23)9-14(18)11-24/h3-10,12-13H,1-2H3/b17-12+ |

InChI Key |

CUJDXGQTUGMHRF-SFQUDFHCSA-N |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=CC(=NC=N2)OC3=C(C=C(C=C3)Cl)C#N)/C(=O)OC |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=CC(=NC=N2)OC3=C(C=C(C=C3)Cl)C#N)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.